2,2',5-Trichlorobiphenyl

描述

2,2’,5-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals containing 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s due to their persistence in the environment and potential health hazards .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5-Trichlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve selective chlorination at the 2, 2’, and 5 positions. This can be done using chlorine gas in the presence of a catalyst such as ferric chloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,5-Trichlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time, temperature, and the amount of chlorine used .

化学反应分析

Types of Reactions: 2,2’,5-Trichlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated biphenylols.

Reduction: This can result in the removal of chlorine atoms, forming less chlorinated biphenyls.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as zinc dust in acetic acid can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products:

Oxidation: Chlorinated biphenylols.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

科学研究应用

Industrial Applications

1. Electrical Insulation:

- Use in Capacitors and Transformers: PCBs, including 2,2',5-trichlorobiphenyl, were widely used as dielectric fluids in electrical equipment due to their high dielectric strength and thermal stability. These properties made them suitable for use in capacitors and transformers, providing efficient insulation and heat transfer capabilities.

2. Heat Transfer Fluids:

- Thermal Stability: The compound's thermal stability allows it to function effectively as a heat transfer fluid in various industrial processes.

3. Plasticizers:

- Enhancement of Material Properties: this compound has been employed as a plasticizer in polymers to improve flexibility and durability.

Environmental Research Applications

1. Toxicology Studies:

- Health Impact Assessments: Research on this compound has focused on its toxicological effects on human health and the environment. Studies have linked exposure to PCBs with various health issues, including cancer and endocrine disruption. The compound's metabolism has been extensively studied to understand its biotransformation and the formation of potentially harmful metabolites .

2. Environmental Monitoring:

- Detection in Environmental Samples: The compound is often analyzed in environmental monitoring programs to assess PCB contamination levels in soil, water, and biota. Methods such as gas chromatography are employed for detection and quantification .

Case Study 1: PCB Contamination in Urban Areas

A study conducted in urban environments highlighted the presence of this compound in soil and sediment samples, indicating historical usage in industrial applications. The research emphasized the need for remediation strategies to mitigate contamination risks .

Case Study 2: Human Exposure Assessment

Research assessing human exposure to PCBs found that individuals living near industrial sites had elevated levels of this compound in their serum. This study underscored the importance of public health monitoring and regulatory measures to limit exposure .

作用机制

The mechanism of action of 2,2’,5-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it alters the transcription of genes, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family. This can disrupt normal cellular functions and lead to toxic effects .

相似化合物的比较

- 2,2’,5,5’-Tetrachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,4,4’-Trichlorobiphenyl

Comparison: 2,2’,5-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to higher chlorinated biphenyls like 2,2’,5,5’-Tetrachlorobiphenyl, it is less persistent in the environment but still poses significant health risks. Its lower degree of chlorination makes it more susceptible to metabolic breakdown, yet it retains the ability to disrupt endocrine functions .

生物活性

2,2',5-Trichlorobiphenyl (TCB) is a polychlorinated biphenyl (PCB) compound that has garnered significant attention due to its environmental persistence and potential biological effects. As a member of the PCB family, TCB has been studied for its toxicological profiles, including its effects on human health and ecosystems. This article reviews the biological activity of TCB, focusing on its mechanisms of action, toxicity, and implications for health and environmental safety.

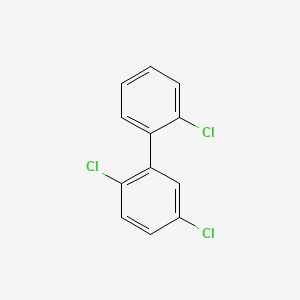

Chemical Structure and Properties

This compound is characterized by three chlorine atoms attached to the biphenyl structure at the 2, 2', and 5 positions. Its chemical formula is C12H7Cl3, and it has a molecular weight of 273.54 g/mol. The presence of chlorine atoms significantly alters its physical and chemical properties, contributing to its hydrophobicity and lipophilicity.

TCB's biological activity is primarily mediated through several mechanisms:

- Endocrine Disruption : TCB has been shown to interact with estrogen receptors, mimicking or blocking hormonal activity. This can lead to reproductive and developmental issues in wildlife and potentially humans.

- Oxidative Stress : Exposure to TCB can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This can result in cellular damage and has been linked to various diseases, including cancer.

- Neurotoxicity : Studies have indicated that TCB may affect neurodevelopmental processes. Animal studies have shown alterations in behavior and cognitive function following exposure during critical developmental windows.

Toxicological Profiles

The toxicological effects of TCB have been extensively studied in various models. Below is a summary table of key findings from recent research:

| Study | Model | Dose | Observed Effects |

|---|---|---|---|

| Rat | 10 mg/kg | Liver damage; increased liver enzymes | |

| Mouse | 25 mg/kg | Behavioral changes; reduced motor activity | |

| Zebrafish | 50 µg/L | Developmental abnormalities; altered swimming behavior |

Case Study 1: Human Exposure

A study conducted on workers in a capacitor manufacturing plant revealed elevated levels of PCBs, including TCB, in blood samples. The study found correlations between PCB exposure and increased incidence of liver disease and reproductive health issues among workers.

Case Study 2: Environmental Impact

Research on aquatic ecosystems exposed to TCB revealed significant bioaccumulation in fish species. The study demonstrated that fish exposed to contaminated waters exhibited altered reproductive behaviors and decreased fertility rates.

Regulatory Status

Due to its toxicity and persistence in the environment, TCB is subject to regulatory scrutiny under various environmental protection laws. The U.S. Environmental Protection Agency (EPA) has classified PCBs as probable human carcinogens, leading to restrictions on their use and disposal.

属性

IUPAC Name |

1,4-dichloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMURXAZTZQAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073491 | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-65-2 | |

| Record name | 2,2′,5′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LEV53Y3OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between PCB-18 dosage and its toxicity in houseflies?

A: Research indicates a dose-dependent toxicity of PCB-18 in houseflies. Studies showed that topical application of PCB-18 at doses of 10, 15, and 20 micrograms significantly reduced the mean survival time of 5-day-old female houseflies []. Notably, the toxicity was more pronounced in younger flies (5-day-old) compared to older flies (15-day-old), suggesting age-dependent susceptibility [].

Q2: How does PCB-18's metabolism vary with the age of houseflies?

A: The metabolism of PCB-18 in houseflies appears to be linked to their age and corresponding enzyme activity. Studies demonstrated that 5-day-old flies, exhibiting the highest levels of microsomal enzymes, also displayed the most significant metabolism of PCB-18 []. This suggests that the biotransformation of PCB-18 is more efficient in younger flies with higher enzyme activity.

Q3: Does the structure of PCB-18 play a role in its interaction with biological systems?

A: While the provided research doesn't directly investigate PCB-18's structural interactions, it highlights the importance of hydroxyl (-OH) groups in the binding affinity of dioxins and dioxin-like compounds (DLCs) to ketosteroid receptors []. Although PCB-18 lacks this specific group, understanding the structure-activity relationship of similar compounds provides insights for future research on PCB-18 interactions.

Q4: What are the environmental implications of PCB-18's persistence and bioaccumulation?

A: PCB-18, like other PCBs, raises concerns due to its persistence in the environment and ability to bioaccumulate in organisms [, ]. This bioaccumulation can lead to higher concentrations of PCB-18 in species higher up the food chain, including humans, potentially posing health risks. Continuous monitoring of PCB-18 levels in the environment, particularly in food sources like fish, is crucial [].

Q5: What analytical techniques are used to study and quantify PCB-18?

A: Capillary gas chromatography, often coupled with mass spectrometry (GC-MS), is a key analytical technique for separating and quantifying PCB congeners, including PCB-18 []. This method allows for precise identification and measurement of PCB-18 levels in various matrices, contributing to environmental monitoring and toxicological studies.

Q6: What are the potential long-term effects of PCB-18 exposure?

A: While the provided research doesn't specifically address the long-term effects of PCB-18, research on other dioxins and DLCs indicates potential endocrine-disrupting effects due to their interaction with receptors like androgen, glucocorticoid, progesterone, and mineralocorticoid receptors []. These interactions highlight the need for further research to understand the potential long-term consequences of PCB-18 exposure on human health.

Q7: What are the challenges in developing effective strategies to mitigate PCB-18 contamination?

A: The persistent nature of PCB-18 in the environment poses significant challenges for remediation [, ]. Developing effective strategies requires a multi-faceted approach, including understanding the compound's degradation pathways, exploring potential for bioremediation, and implementing stringent regulations to prevent further release into the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。